3-甲基-2-呋喃甲酸甲酯

描述

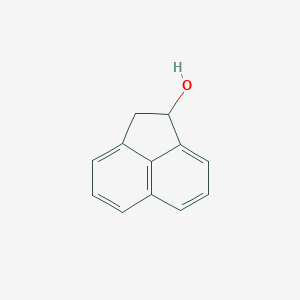

Methyl 3-methyl-2-furoate is a chemical compound that is part of the furan family, which are heterocyclic compounds with a wide range of applications in organic synthesis and pharmaceuticals. The compound itself is a derivative of furoate, which is an ester or salt of furoic acid, and it features a methyl group at the third position of the furan ring.

Synthesis Analysis

The synthesis of methyl 3-methyl-2-furoate can be achieved through various methods. One approach involves the use of 3-ketobutyraldehyde dimethyl acetal as a reactant, which undergoes a series of reactions including addition to CO, annulation, cyclization, and rearrangements to form the desired product . Another method for synthesizing related furan derivatives is reported, where 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione is prepared and subsequently converted into various furan compounds through a domino process involving reduction and the Paal-Knorr furan synthesis . Additionally, methyl furoate can be synthesized by furoic acid and methanol under microwave radiation, which may be adapted for the synthesis of methyl 3-methyl-2-furoate .

Molecular Structure Analysis

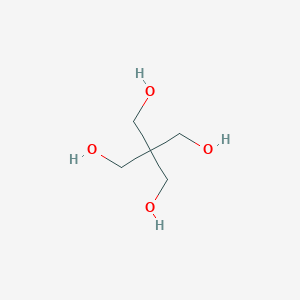

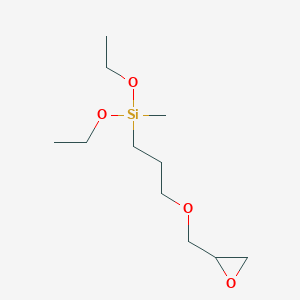

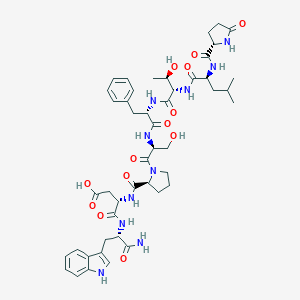

The molecular structure of methyl 3-methyl-2-furoate consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The methyl group at the third position makes it a substituted furan. The ester functional group is located at the second position of the ring. The molecular structure is crucial for the compound's reactivity and its potential to undergo various chemical transformations.

Chemical Reactions Analysis

Methyl 3-methyl-2-furoate can participate in a variety of chemical reactions due to its functional groups. For instance, the presence of the ester group allows for reactions typical of esters, such as hydrolysis, reduction, and reactions with nucleophiles. The furan ring can also undergo electrophilic aromatic substitution, and its reactivity can be further modified by the presence of the methyl group . The synthesis of related compounds, such as 5-substituted 3-furoates, involves chloromethylation followed by a Friedel–Crafts reaction, indicating the potential for methyl 3-methyl-2-furoate to serve as an intermediate in the synthesis of insecticidal esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-methyl-2-furoate would include its boiling point, melting point, solubility, and stability under various conditions. While specific data for methyl 3-methyl-2-furoate is not provided, the properties of furan derivatives generally depend on the substituents present on the ring. The methyl group may increase the hydrophobicity of the compound compared to unsubstituted furoate. The ester group could contribute to the compound's solubility in organic solvents. The stability of the furan ring can be influenced by the presence of electron-donating or electron-withdrawing groups, which would affect the compound's susceptibility to polymerization or degradation under certain conditions .

科学研究应用

3-甲基-2-呋喃甲酸甲酯在研究中的简介

3-甲基-2-呋喃甲酸甲酯是一种化学化合物,可能尚未在分离形式中广泛研究用于科学研究中的特定应用。然而,了解结构相关化合物的角色和应用可以提供有关 3-甲基-2-呋喃甲酸甲酯如何在各个科学领域中潜在应用的见解。本概述考虑了呋喃酸酯和相关化合物的更广泛背景,以推断 3-甲基-2-呋喃甲酸甲酯在科学研究中的潜在应用。

在合成和药物开发中的作用

类似于 3-甲基-2-呋喃甲酸甲酯的化合物因其在生物活性分子的合成中的用途而得到认可。例如,2-甲酰苯甲酸甲酯以多种药理活性而闻名,包括抗真菌、抗高血压、抗癌和抗病毒特性,是寻找新的生物活性分子的重要前体。此类化合物是有机合成中的通用底物,可用于制备医疗产品 (Farooq 和 Ngaini,2019 年)。这表明 3-甲基-2-呋喃甲酸甲酯也可以作为药理活性化合物的合成前体,突出了其在药物开发和药物化学中的潜在应用。

环境和绿色化学应用

将糖转化为有价值的化学物质(如 5-羟甲基糠醛 (5-HMF) 和糠醛,它们来自木质纤维素生物质)是绿色化学中的一个重要研究领域。为生产呋喃优化溶剂和条件(呋喃是合成生物燃料和可生物降解塑料的核心)可能与 3-甲基-2-呋喃甲酸甲酯在生产环保化学品中的加工和应用相关 (Esteban、Vorholt 和 Leitner,2020 年)。这与利用生物质衍生化合物进行可持续化学合成的更广泛目标相一致。

在可生物降解聚合物生产中的潜力

呋喃酸酯和相关化合物可以在可生物降解聚合物的合成中发挥作用,例如聚羟基链烷酸酯 (PHA),这是一种微生物聚合物,应用范围从医疗到包装材料。呋喃酸酯衍生物在形成酯键方面的多功能性以及它们在微生物合成途径中的潜在包含表明了 3-甲基-2-呋喃甲酸甲酯在可生物降解材料开发中的可能研究方向 (Amara,2010 年)。

安全和危害

作用机制

Target of Action

Methyl 3-methyl-2-furoate is a heterocyclic compound . . It’s often used as a raw material in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Biochemical Pathways

It’s known that furans, the class of compounds to which methyl 3-methyl-2-furoate belongs, can participate in various chemical reactions, contributing to the synthesis of other compounds .

Pharmacokinetics

It’s noted that the compound has a high gi absorption and is bbb permeant, indicating that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier .

Result of Action

As a raw material used in various industries, its effects would largely depend on the specific context of its use .

Action Environment

Like any chemical compound, its stability and reactivity can be influenced by factors such as temperature, ph, and the presence of other chemicals .

属性

IUPAC Name |

methyl 3-methylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5-3-4-10-6(5)7(8)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQYRDKMXXSIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10976969 | |

| Record name | Methyl 3-methylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methyl-2-furoate | |

CAS RN |

6141-57-7 | |

| Record name | Methyl 3-methyl-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6141-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methyl-2-furoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-methylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methyl-2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of Methyl 3-methyl-2-furoate in chemical synthesis?

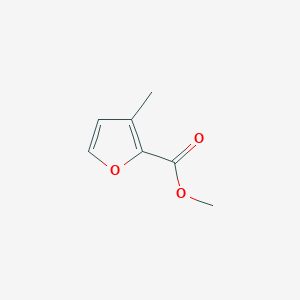

A1: Methyl 3-methyl-2-furoate is a valuable building block in organic synthesis, particularly for creating new furan derivatives. [, ] It can be transformed into various functional groups, enabling the synthesis of a diverse range of compounds. For example, it can be converted to 3-methyl-2-furaldehyde using the McFadyen process. [] This aldehyde is a key intermediate in the synthesis of compounds like β-(3-methyl-2-furan) acrylic acid, which can be further modified to create novel molecules with potential biological activity. []

Q2: Can you provide an example of a synthetic route using Methyl 3-methyl-2-furoate as a starting material?

A2: One example highlighted in the research involves synthesizing 3-methyl-5-nitrofuran derivatives. [] The process starts with converting Methyl 3-methyl-2-furoate to 3-methyl-2-furaldehyde. [] This aldehyde then undergoes a Knoevenagel condensation with malonic acid to yield β-(3-methyl-2-furan) acrylic acid. Nitration of this compound results in β-(3-methyl-5-nitro-2-furan) acrylic acid, a key intermediate for synthesizing various 3-methyl-5-nitrofuran derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)

![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)